molecular formula C16H13ClN2OS B4412225 2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide

Cat. No. B4412225
M. Wt: 316.8 g/mol
InChI Key: FYRPJMUGIRJOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide is not fully understood, but studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. This compound has been found to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the death of cancer cells. Additionally, this compound has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation and oxidative stress, and antimicrobial activity. Additionally, this compound has been found to exhibit cytotoxicity against cancer cells while sparing normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide is its potent anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Another potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties for use in drug discovery. Overall, this compound has shown promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-14-7-5-12(6-8-14)10-21-11-16(20)19-15-4-2-1-3-13(15)9-18/h1-8H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRPJMUGIRJOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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